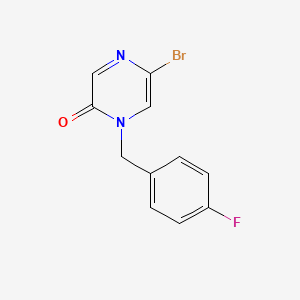
5-Bromo-1-(4-fluorobenzyl)pyrazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-(4-fluorobenzyl)pyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core substituted with bromine and a 4-fluorobenzyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(4-fluorobenzyl)pyrazin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with pyrazin-2(1H)-one, which is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Bromination: The bromination reaction is carried out under controlled conditions, often in an organic solvent like dichloromethane, at a temperature range of 0-25°C.
Benzylation: The brominated pyrazinone is then subjected to a nucleophilic substitution reaction with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride. This step is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: For large-scale production, the process is optimized to ensure high yield and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve safety.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions: 5-Bromo-1-(4-fluorobenzyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazinone ring can be oxidized or reduced, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and a solvent like DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Aminated Derivatives: Formed by substitution of the bromine atom with various amines.
Coupled Products: Resulting from cross-coupling reactions, expanding the molecular complexity.
科学研究应用
5-Bromo-1-(4-fluorobenzyl)pyrazin-2(1H)-one has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Biological Studies: Used in the development of probes for studying enzyme activity and protein interactions.
Material Science: Incorporated into the design of novel materials with specific electronic or photophysical properties.
作用机制
The mechanism by which 5-Bromo-1-(4-fluorobenzyl)pyrazin-2(1H)-one exerts its effects depends on its application:
Enzyme Inhibition: It may act as an inhibitor by binding to the active site of enzymes, blocking substrate access.
Receptor Modulation: The compound can interact with specific receptors, altering their signaling pathways.
Pathways Involved: Common pathways include those related to inflammation, neurotransmission, and cell proliferation.
相似化合物的比较
5-Bromo-1-benzylpyrazin-2(1H)-one: Lacks the fluorine substituent, affecting its reactivity and biological activity.
5-Chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one:
Uniqueness: 5-Bromo-1-(4-fluorobenzyl)pyrazin-2(1H)-one is unique due to the combination of bromine and fluorine substituents, which confer distinct electronic and steric properties, enhancing its utility in various chemical and biological contexts.
This comprehensive overview highlights the significance of this compound in scientific research and its potential for future applications
属性
IUPAC Name |
5-bromo-1-[(4-fluorophenyl)methyl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-10-7-15(11(16)5-14-10)6-8-1-3-9(13)4-2-8/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORIZPXHJUVTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=CC2=O)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














